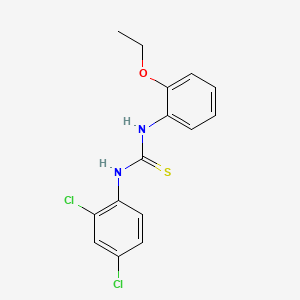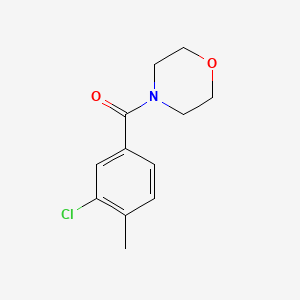![molecular formula C17H17FN2O2 B5809487 N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5809487.png)
N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide, commonly known as DAA-1106, is a chemical compound that belongs to the class of benzamide derivatives. It is a potent and selective agonist of the peripheral benzodiazepine receptor (PBR), which is also known as the translocator protein (TSPO). PBR is a mitochondrial protein that is involved in various physiological and pathological processes, including apoptosis, inflammation, and neurodegeneration. DAA-1106 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and multiple sclerosis.
Mecanismo De Acción
DAA-1106 exerts its effects through the peripheral benzodiazepine receptor (PBR), which is located on the outer mitochondrial membrane. PBR is involved in various physiological and pathological processes, including apoptosis, inflammation, and neurodegeneration. DAA-1106 binds to the PBR with high affinity and activates downstream signaling pathways, leading to the modulation of cellular processes.
Biochemical and Physiological Effects:
DAA-1106 has been shown to modulate various cellular processes, including apoptosis, inflammation, and neurodegeneration. In cancer cells, DAA-1106 induces apoptosis by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. In Alzheimer's disease, DAA-1106 reduces the accumulation of beta-amyloid plaques by activating microglia and phagocytosis. In multiple sclerosis, DAA-1106 reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DAA-1106 has several advantages for lab experiments, including its high potency and selectivity for the peripheral benzodiazepine receptor (PBR), which allows for precise modulation of cellular processes. However, DAA-1106 also has several limitations, including its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on DAA-1106. One area of interest is the development of novel analogs with improved pharmacokinetic properties and efficacy. Another area of interest is the investigation of the role of DAA-1106 in other diseases, such as Parkinson's disease and Huntington's disease. Additionally, the potential use of DAA-1106 as a diagnostic tool for various diseases, such as cancer and Alzheimer's disease, warrants further investigation.
Métodos De Síntesis
The synthesis of DAA-1106 involves a series of chemical reactions, starting from the commercially available 2-fluorobenzoic acid. The first step involves the conversion of 2-fluorobenzoic acid to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N-(2-aminoethyl)-2,4-dimethylbenzamide in the presence of triethylamine to yield the intermediate product, N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide. The final step involves purification of the product using column chromatography.
Aplicaciones Científicas De Investigación
DAA-1106 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and multiple sclerosis. In cancer, DAA-1106 has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease, DAA-1106 has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function. In multiple sclerosis, DAA-1106 has been shown to reduce inflammation and demyelination, thereby improving neurological function.
Propiedades
IUPAC Name |
N-[2-(2,4-dimethylanilino)-2-oxoethyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c1-11-7-8-15(12(2)9-11)20-16(21)10-19-17(22)13-5-3-4-6-14(13)18/h3-9H,10H2,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAWBRYSTKLYPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CNC(=O)C2=CC=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{[(5-chloro-2-thienyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5809418.png)
![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-thienyl)acrylamide](/img/structure/B5809420.png)

![2-(4-methyl-2-nitrophenoxy)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5809424.png)




![2-chlorobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5809455.png)


![N-1,3-benzodioxol-5-yl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5809478.png)
![diethyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5809484.png)